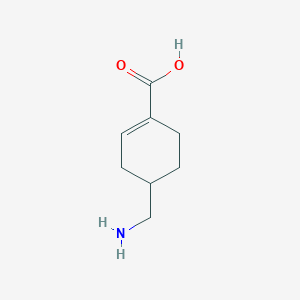

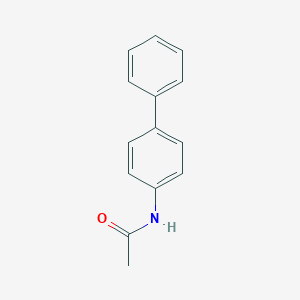

5-クロロ-2,4-ジニトロ安息香酸

概要

説明

5-Chloro-2,4-dinitrobenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly discussed in the provided papers, related compounds such as 5-chloro-2,3,4-trifluorobenzoic acid and 4-chloro-3,5-dinitrobenzoic acid are mentioned, which suggests that 5-chloro-2,4-dinitrobenzoic acid could potentially be used in similar contexts, such as in the synthesis of pharmaceuticals or as a component in co-crystallization studies to understand molecular interactions.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, selective reduction, diazotisation, and chlorination to obtain 5-chloro-2,3,4-trifluorobenzoic acid . Another synthesis method for 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves the Sandmeyer reaction, bromination, and Grignard reaction . These methods could potentially be adapted for the synthesis of 5-chloro-2,4-dinitrobenzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

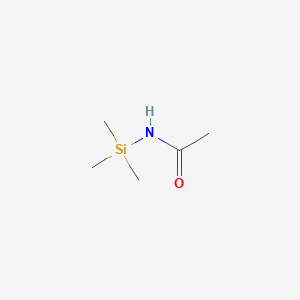

The molecular structure of 5-chloro-2,4-dinitrobenzoic acid would likely exhibit strong electron-withdrawing effects due to the presence of nitro groups, which could influence its reactivity and interaction with other molecules. Co-crystallization studies of similar compounds, such as 4-chloro-3,5-dinitrobenzoic acid, have been used to determine crystal structures and understand molecular interactions .

Chemical Reactions Analysis

While the specific chemical reactions of 5-chloro-2,4-dinitrobenzoic acid are not detailed in the provided papers, the presence of nitro groups and a chloro substituent suggests that it could participate in various chemical reactions. For example, it could potentially undergo further nitration, reduction to form amines, or be used in the formation of amide bonds in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2,4-dinitrobenzoic acid can be inferred from related compounds. For instance, the co-crystallization of 3,5-dinitrobenzoic acid with other molecules has been shown to result in different hydrogen-bonded and π–π-bonded structures, which could also be relevant for 5-chloro-2,4-dinitrobenzoic acid . Additionally, the formation of salts and acid salts with various pharmaceutical agents indicates the potential for 5-chloro-2,4-dinitrobenzoic acid to form similar interactions .

科学的研究の応用

5-クロロ-2,4-ジニトロ安息香酸: 科学研究における用途

分光光度法分析: 5-クロロ-2,4-ジニトロ安息香酸は、特定の医薬品化合物を測定するための分光光度法に使用できます。その吸光特性により、クロモフォアプローブとして機能し、キャピラリーゾーン電気泳動による複雑な混合物の分析を支援します .

誘導体の合成: この化合物は、有機合成および医薬品研究においてさらなる用途を持つベンゾイルクロリドなどの様々な誘導体を合成するための前駆体として役立ちます .

生化学研究: 生化学研究では、5-クロロ-2,4-ジニトロ安息香酸は、その構造アナログがしばしば酵素阻害剤または基質として使用されるため、酵素反応速度論とメカニズムの研究に使用できます .

材料科学: この化合物の特性により、特に特定の光学特性または電子特性を持つ新規材料の開発において、材料科学研究での使用に適している可能性があります .

環境分析: 特に塩素化芳香族化合物に関連する汚染物質を検出および定量するために、環境分析において標準または試薬として使用できます .

分子錯体の研究: 5-クロロ-2,4-ジニトロ安息香酸の関連する構造アナログは、ヌクレオ塩基との相互作用と、この化合物が同様の用途を持つ可能性があることを示唆する可能性のある、多成分分子錯体の制御された生成を研究するために使用されます .

Safety and Hazards

5-Chloro-2,4-dinitrobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

作用機序

Target of Action

Similar compounds such as 3,5-dinitrobenzoate derivatives have been shown to exhibit antifungal activity . The targets could potentially be enzymes or proteins involved in the survival and proliferation of fungi.

Mode of Action

It’s worth noting that certain 3,5-dinitrobenzoate derivatives have been found to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . This interference could potentially lead to the disruption of the cell membrane’s integrity and function, thereby inhibiting the growth of the fungi.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound might affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway could lead to downstream effects such as impaired cell membrane function and ultimately, cell death.

Result of Action

Based on the potential mode of action, the compound could cause disruption of the fungal cell membrane, leading to cell death .

特性

IUPAC Name |

5-chloro-2,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQOEJCXWMGEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395602 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136833-36-8 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 5-chloro-2,4-dinitrobenzamide mustards, derived from 5-chloro-2,4-dinitrobenzoic acid, influence their potency and selectivity as prodrugs for NTR-mediated GDEPT?

A1: Research indicates that modifications to the amide side chain of 2,4-dinitrobenzamide mustards, synthesized from 5-chloro-2,4-dinitrobenzoic acid, significantly impact their effectiveness as prodrugs for NTR-mediated GDEPT [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)